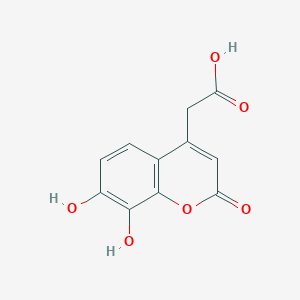

(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7,8-dihydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c12-7-2-1-6-5(3-8(13)14)4-9(15)17-11(6)10(7)16/h1-2,4,12,16H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRFNPKOQGRTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=O)O2)CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid typically involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent hydroxylation . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

1.2. Functionalization of the Acetic Acid Side Chain

The acetic acid moiety undergoes esterification and hydrazide formation :

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl esters (e.g., 10 ) .

-

Hydrazide Formation : Treatment with hydrazine hydrate produces (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide, a precursor for Schiff bases .

Example Reaction :

this compound + Hydrazine hydrate → Hydrazide intermediate (2 ) → Condensation with aldehydes → Schiff bases (3a-l ) .

1.3. Cyclocondensation Reactions

The hydrazide intermediate reacts with:

-

Carbon disulfide : Forms 1,3,4-oxadiazole derivatives (e.g., 12 ) under alkaline conditions .

-

Phenyl isothiocyanate : Produces thiosemicarbazides (e.g., 7 ) in ethanol/NaOH .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Carbon disulfide | KOH/ethanol, reflux, 6 hrs | 7-Hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (12 ) | 78% |

| Phenyl isothiocyanate | Ethanol/NaOH, RT, 24 hrs | 4-Phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl)thiosemicarbazide (7 ) | 84% |

2.1. Hydroxyl Group Methylation

The 7,8-dihydroxy groups are selectively methylated using methyl iodide/K₂CO₃ in acetone to study structure-activity relationships .

2.2. Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 6, enhancing biological activity .

Biological Activity Correlations

Derivatives exhibit antimicrobial and anticancer properties:

-

Schiff bases (3a-l ) show activity against S. aureus and E. coli .

-

Thiosemicarbazides (7 ) inhibit Mcl-1, a protein implicated in cancer cell survival .

Stability and Reactivity

Scientific Research Applications

Anticancer Properties

Research has demonstrated that (7,8-Dihydroxy-2-Oxo-2H-Chromen-4-Yl)acetic Acid exhibits significant anticancer activity. It has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines. The compound induces apoptosis and causes cell cycle arrest, making it a potential candidate for cancer therapy .

Key Findings:

- Cell Proliferation Inhibition: The compound effectively inhibits the growth of several cancer cell lines .

- Apoptosis Induction: It promotes programmed cell death in cancer cells .

- Mechanism of Action: The compound interacts with specific enzymes and receptors, altering their activity to prevent tumor growth .

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging free radicals and upregulating antioxidant gene expression. This activity helps protect cells from oxidative stress and related damage .

Mechanisms:

- Radical Scavenging: The compound effectively neutralizes reactive oxygen species (ROS) .

- Gene Expression Modulation: It enhances the expression of genes involved in antioxidant defense mechanisms .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant antibacterial activity against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Antimicrobial Efficacy:

- Effective against a range of bacterial strains.

- Potential use in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes involved in oxidative stress pathways, including lipoxygenases and cyclooxygenases. This inhibition contributes to its protective effects against cellular damage .

Biochemical Pathways:

- Interacts with enzymes to modulate inflammatory responses.

- Potentially useful in treating conditions related to oxidative stress .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for evaluating its pharmacokinetics and bioavailability .

Phytoremediation Potential

Due to its antioxidant properties, this compound may play a role in phytoremediation strategies aimed at mitigating environmental pollution. Its ability to enhance plant resistance to oxidative stress can be beneficial in polluted environments .

Case Studies

Mechanism of Action

The mechanism of action of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in hydroxylation patterns, substituent groups, and functional modifications (Table 1). Key comparisons include:

Hydroxyl Group Modifications

- 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS 6950-82-9): Lacks the 8-hydroxyl group, reducing hydrogen-bonding capacity and polarity compared to the target compound. This may lower solubility in polar solvents .

Substituent Additions

- Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS 853749-61-8): Introduces a methyl group at position 4 and esterifies the acetic acid moiety.

- Ethyl 2-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 854045-68-4): Similar to the methyl ester derivative but with an ethyl group, further increasing hydrophobicity .

Core Structure Variations

Molecular Properties and Implications

| Property | Target Compound | 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | Methyl Ester Derivative (CAS 853749-61-8) |

|---|---|---|---|

| Molecular Formula | C₁₁H₈O₆ | C₁₁H₈O₅ | C₁₃H₁₂O₆ |

| Molecular Weight (g/mol) | 236.18 | 220.18 | 264.23 |

| Key Functional Groups | 7,8-Dihydroxy, acetic acid | 7-Hydroxy, acetic acid | 7,8-Dihydroxy, methyl ester |

| Polarity | High (free carboxylic acid) | Moderate | Low (ester group) |

| Potential Bioavailability | Likely low (polar) | Moderate | High (lipophilic) |

Biological Activity

(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, a coumarin derivative, has garnered attention for its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chromenone backbone with hydroxyl groups at the 7 and 8 positions and an acetic acid side chain. Its structural formula can be represented as follows:

This structure is crucial for its biological activity, particularly in scavenging free radicals and exhibiting antimicrobial effects.

Research indicates that this compound exhibits significant antioxidant activity. The compound's mechanism primarily involves the scavenging of reactive oxygen species (ROS), including hydroxyl radicals () and superoxide anions ().

Experimental Findings

A study quantified the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The SC50 values (concentration required to scavenge 50% of radicals) for this compound were recorded as follows:

| Compound | DPPH SC50 (µmol/dm³) | HO· SC50 (µmol/dm³) | O2−· SC50 (µmol/dm³) |

|---|---|---|---|

| This compound | 6.31 | 7.43 | 19.21 |

| 7,8-Dihydroxy-4-methylcoumarin | 8.43 | 9.18 | 29.56 |

| Esculetin | 8.64 | 12.1 | 57.04 |

These results indicate that this compound is one of the most effective compounds in scavenging DPPH radicals among tested coumarins .

Bacterial Inhibition Studies

The compound has also demonstrated substantial antimicrobial activity against various bacterial strains. A series of derivatives were synthesized and tested for their efficacy against pathogens such as Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis. Notably, it exhibited high activity against Staphylococcus pneumoniae, with varying effectiveness against other bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Salmonella panama | Low |

These findings suggest that the presence of hydroxyl groups in the structure enhances its antibacterial properties .

Structure-Activity Relationship

The biological activity of (7,8-dihydroxy-2-oxo-2H-chromen-4-ylic acid) is significantly influenced by its structural components. Studies have shown that modifications to the hydroxyl groups or the acetic acid side chain can alter its potency as an antioxidant or antimicrobial agent. For instance, methylation of hydroxyl groups has been found to reduce its effectiveness in inhibiting Mcl-1, a protein associated with cancer cell survival .

Case Studies

- Antioxidant Efficacy : A case study involving the use of this compound in a model of oxidative stress demonstrated a reduction in lipid peroxidation markers, indicating protective effects against cellular damage.

- Clinical Implications : In vitro studies have suggested potential applications in treating infections caused by resistant bacterial strains due to its broad-spectrum antimicrobial properties.

Q & A

Q. What are the established synthetic routes for (7,8-Dihydroxy-2-Oxo-2H-Chromen-4-Yl)acetic Acid?

The compound is typically synthesized via condensation reactions using chromene derivatives. For example, coumarin-based intermediates are functionalized with acetic acid moieties through esterification or nucleophilic substitution. A common method involves reacting 7,8-dihydroxy-4-methylcoumarin with bromoacetic acid under basic conditions, followed by purification via recrystallization from methanol or ethanol . Catalytic acetic acid (as a solvent or co-catalyst) is often employed to enhance reaction efficiency . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond angles and hydrogen-bonding networks . Programs like Mercury CSD facilitate visualization of crystal packing and void analysis .

- Spectroscopy : IR spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches (~1700 cm⁻¹ and 3200–3500 cm⁻¹, respectively). ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and acetic acid methylene groups (δ 3.5–4.0 ppm) .

- Chromatography : HPLC with UV detection (λ = 280–320 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Discrepancies in thermal displacement parameters or occupancy factors may arise due to disordered solvent molecules or partial protonation states. To address this:

- Employ dual refinement strategies using SHELXL and WinGX/ORTEP for cross-validation .

- Validate hydrogen-bonding networks with Mercury’s "Packing Similarity" tool to compare against known coumarin derivatives .

- Use high-resolution data (>1.0 Å) and restraints for anisotropic refinement of oxygen atoms in the dihydroxy groups .

Q. What experimental design considerations are critical for evaluating bioactivity?

- Structural modulation : Introduce substituents (e.g., alkyl chains, halogens) at the 4-position of the chromene ring to study structure-activity relationships (SAR) .

- Assay selection : Use antimicrobial disk diffusion assays (e.g., against S. aureus or E. coli) or enzyme inhibition studies (e.g., COX-2) with IC₅₀ calculations .

- Control experiments : Include glacial acetic acid controls to rule out nonspecific effects from residual solvent .

Q. How can synthesis yield be optimized while minimizing side products?

- Solvent choice : Replace ethanol with DMF to enhance solubility of intermediates, reducing byproduct formation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to improve regioselectivity during esterification .

- Workup protocols : Use gradient pH adjustment (pH 4–5) during precipitation to isolate the target compound from unreacted precursors .

Q. What methodological precautions are required to ensure compound stability during storage?

- Degradation pathways : The compound is susceptible to oxidation at the 7,8-dihydroxy groups. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Lyophilization : For long-term stability, lyophilize aqueous solutions and confirm integrity via comparative HPLC pre- and post-storage .

- Avoid metal contamination : Use glassware instead of metal containers, as transition metals (e.g., Fe³⁺) can catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.